4H-Indeno(1,7-fg)indole, 8-(2,3-dihydro-1H-inden-5-yl)-5,9-dihydro-
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Overview
Description
4H-Indeno(1,7-fg)indole, 8-(2,3-dihydro-1H-inden-5-yl)-5,9-dihydro-: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This particular compound features a unique structure that combines an indole core with an indene moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Indeno(1,7-fg)indole, 8-(2,3-dihydro-1H-inden-5-yl)-5,9-dihydro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Attachment of the Indene Moiety: The indene moiety can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with an indene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrogenation: The final step involves the hydrogenation of the indene moiety to form the dihydro-indene structure. This can be achieved using a hydrogenation catalyst such as palladium on carbon under hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4H-Indeno(1,7-fg)indole, 8-(2,3-dihydro-1H-inden-5-yl)-5,9-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the indole core, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitro, or alkyl-substituted derivatives.
Scientific Research Applications
4H-Indeno(1,7-fg)indole, 8-(2,3-dihydro-1H-inden-5-yl)-5,9-dihydro- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-Indeno(1,7-fg)indole, 8-(2,3-dihydro-1H-inden-5-yl)-5,9-dihydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler structure with a single indole core.
Indene: Contains an indene moiety without the indole core.
Tetrahydrocarbazole: Similar structure but with a fully saturated carbazole ring.
Uniqueness
4H-Indeno(1,7-fg)indole, 8-(2,3-dihydro-1H-inden-5-yl)-5,9-dihydro- is unique due to its combination of indole and indene structures, which imparts distinct chemical and biological properties
Properties
CAS No. |
38824-56-5 |
---|---|
Molecular Formula |
C23H19N |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yl)-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene |
InChI |
InChI=1S/C23H19N/c1-3-14-7-9-17(11-16(14)5-1)21-13-19-12-18-10-8-15-4-2-6-20(22(15)18)23(19)24-21/h2,4,6-7,9,11-13,24H,1,3,5,8,10H2 |
InChI Key |
OFZQKUCZMUWNRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=CC4=C(N3)C5=CC=CC6=C5C(=C4)CC6 |
Origin of Product |
United States |
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